An In-depth Technical Guide to the Synthesis and Characterization of 6-Benzyl-2,6-diazaspiro[3.5]nonane
An In-depth Technical Guide to the Synthesis and Characterization of 6-Benzyl-2,6-diazaspiro[3.5]nonane
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-Benzyl-2,6-diazaspiro[3.5]nonane, a valuable building block in modern medicinal chemistry. The diazaspiro[3.5]nonane scaffold is increasingly recognized as a superior bioisostere for the piperazine moiety, offering improved physicochemical properties and novel intellectual property space.[1] This document details the strategic considerations behind the multi-step synthesis, provides step-by-step experimental protocols, and outlines a rigorous characterization workflow to ensure the structural integrity and purity of the final compound. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile scaffold into their discovery programs.
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.5]nonane Scaffold
In the landscape of drug discovery, the molecular scaffold is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic profile. Spirocyclic systems, which feature a single atom as the pivot for two rings, have gained significant traction for their ability to introduce three-dimensional complexity into otherwise planar molecules.[2][3] This structural rigidity can enhance binding affinity to biological targets and improve metabolic stability.
The 2,6-diazaspiro[3.5]nonane core, in particular, has emerged as a compelling scaffold in medicinal chemistry programs.[4] It serves as a conformationally restricted piperazine bioisostere, a common motif in numerous approved drugs. Replacing a traditional piperazine with this spirocyclic diamine can alleviate off-target promiscuity and lead to unique protein-ligand interactions.[1] The synthesis of orthogonally protected versions of this scaffold is crucial, allowing for selective functionalization at either nitrogen atom, thereby enabling its integration into diverse molecular architectures for indications ranging from oncology to neurodegenerative diseases.[1][5]
This guide focuses on the synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane, a key intermediate where the benzyl group serves as a stable and reliable protecting group for the piperidinyl nitrogen, allowing for subsequent chemistry to be performed on the azetidine nitrogen.
Retrosynthetic Analysis and Synthetic Strategy
The primary challenge in constructing the 2,6-diazaspiro[3.5]nonane core is the efficient formation of the quaternary spirocenter.[6] Our strategy employs a robust and scalable multi-step sequence starting from commercially available materials, focusing on a key intramolecular cyclization to form the strained azetidine ring.
The chosen pathway involves the following key transformations:
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Orthogonal Protection: Starting with 1-benzylpiperidine-4-carboxylic acid, the secondary amine is already protected. The carboxylic acid provides a handle for elaboration.
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Amide Formation: Conversion of the carboxylic acid to a primary amide, which will ultimately become the azetidine nitrogen.
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Reduction and Hydroxylation: Reduction of the amide to an aminomethyl group, followed by introduction of a second hydroxymethyl group.
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Cyclization Precursor Formation: Conversion of the two hydroxyl groups into suitable leaving groups, typically tosylates or mesylates.
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Intramolecular Cyclization: A double intramolecular nucleophilic substitution reaction wherein the primary amine displaces both leaving groups to form the spirocyclic core.
This approach is logical because it builds the necessary functionality around a pre-existing piperidine ring, and the key spirocyclization step is designed to be a high-yielding intramolecular process.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and reagent purity. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
This initial multi-step process creates the core piperidine ring with orthogonally protected functional groups ready for cyclization.
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Protection: Commercially available 4,4-Piperidinedimethanol is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate.
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Monotosylation/Monomesylation: The resulting diol is then carefully reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine at low temperature (0 °C to room temperature). This selective reaction leverages steric hindrance to favor the formation of the mono-protected intermediate, tert-butyl 4-(hydroxymethyl)-4-(((tosyl/mesyl)oxy)methyl)piperidine-1-carboxylate. The product is purified via column chromatography.
Step 2: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
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Intramolecular Williamson Ether Synthesis: The purified mono-tosylate/mesylate from the previous step is dissolved in a polar aprotic solvent like tetrahydrofuran (THF).
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A strong, non-nucleophilic base, such as sodium hydride (NaH), is added portion-wise at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The alkoxide formed in situ displaces the tosylate/mesylate group intramolecularly to form the spirocyclic ether.
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Work-up: The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved by flash column chromatography.
Step 3: Synthesis of 2,6-Diazaspiro[3.5]nonane Dihydrochloride
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Boc Deprotection and Ring Opening: The spirocyclic ether is dissolved in a solution of hydrochloric acid in methanol (methanolic HCl). This step serves to both remove the Boc protecting group and activate the ether for nucleophilic attack.
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Ammonolysis: The solution is then treated with a saturated solution of ammonia in methanol (methanolic ammonia) in a sealed pressure vessel and heated to 80-100 °C for 24-48 hours. The ammonia opens the oxetane ring, and a subsequent intramolecular cyclization forms the desired diazaspirocycle.
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Isolation: After cooling, the solvent is removed under reduced pressure to yield the crude dihydrochloride salt of 2,6-diazaspiro[3.5]nonane, which is often used directly in the next step.
Step 4: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane (Final Product)
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Selective N-Benzylation: The crude 2,6-diazaspiro[3.5]nonane dihydrochloride is dissolved in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
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A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is added (at least 3 equivalents to neutralize the salt and the HBr formed).
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One equivalent of benzyl bromide is added dropwise at room temperature. The reaction is stirred for 12-24 hours. The greater nucleophilicity of the piperidine nitrogen compared to the azetidine nitrogen typically favors selective benzylation at the 6-position.
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Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, 6-Benzyl-2,6-diazaspiro[3.5]nonane, is purified by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to yield the product as a free base.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Benzyl-2,6-diazaspiro[3.5]nonane.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: A sample (5-10 mg) of the final product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) for analysis.
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals include:
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A multiplet between δ 7.20-7.40 ppm corresponding to the five aromatic protons of the benzyl group.
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A sharp singlet around δ 3.50 ppm integrating to two protons, representing the benzylic methylene (-CH₂-Ph) group.
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A series of multiplets and singlets between δ 1.50-3.20 ppm corresponding to the protons on the azetidine and piperidine rings. The azetidine protons are typically observed as sharp singlets or narrow triplets.
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A broad singlet corresponding to the N-H proton of the azetidine ring, which may be exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.
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Signals for the aromatic carbons of the benzyl group will appear between δ 127-140 ppm.
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The benzylic carbon (-CH₂-Ph) signal is expected around δ 63 ppm.
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The spirocyclic carbon is a key signal, expected around δ 35-40 ppm.
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Other aliphatic carbons of the piperidine and azetidine rings will appear in the δ 25-60 ppm range.
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B. Mass Spectrometry (MS)
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Protocol: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[7]
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Expected Result: The primary ion observed will be the protonated molecular ion [M+H]⁺. For 6-Benzyl-2,6-diazaspiro[3.5]nonane (C₁₄H₂₀N₂), the expected monoisotopic mass is 216.16 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at m/z = 217.17. The fragmentation pattern often involves the loss of the benzyl group, resulting in a fragment ion at m/z 91 (the tropylium ion).[8]
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
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Protocol: A reverse-phase HPLC method is developed using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection is performed using a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).
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Expected Result: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The target purity for use as a building block is typically >95%.
Summary of Characterization Data
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR | Signals corresponding to benzyl, piperidine, and azetidine protons in correct integration ratios. |
| ¹³C NMR | Correct number of carbon signals, including the key spirocyclic carbon. | |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 217.17. | |
| Purity | HPLC/UPLC | >95% area by UV detection (e.g., at 254 nm). |
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis and rigorous characterization of 6-Benzyl-2,6-diazaspiro[3.5]nonane. The strategic use of an intramolecular cyclization provides an efficient means to construct the sterically demanding spirocyclic core. The detailed protocols for synthesis and characterization provide a self-validating system to ensure that researchers and drug development professionals can produce this high-value chemical building block with confidence. The availability of such advanced scaffolds is paramount to escaping "flatland" in medicinal chemistry and exploring novel, three-dimensional chemical space to address challenging biological targets.[9]
References
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![Chemical Structure of 6-Benzyl-2,6-diazaspiro[3.5]nonane](https://i.imgur.com/example.png)
